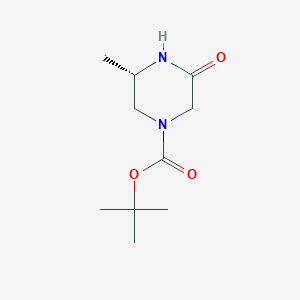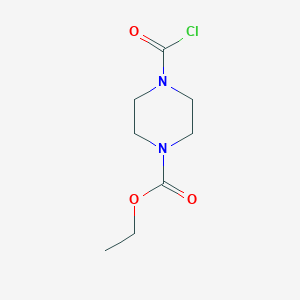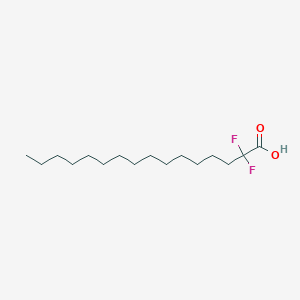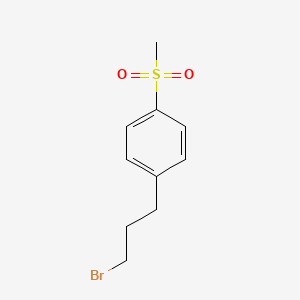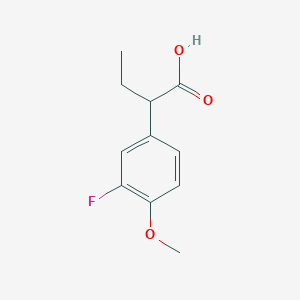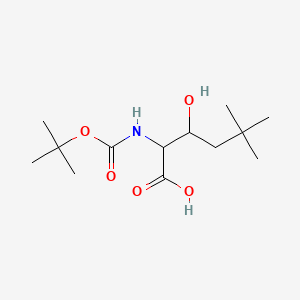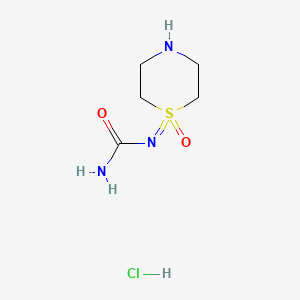
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride is a chemical compound with the molecular formula C5H11N3O2S.ClH. It is known for its unique structure, which includes a thiomorpholine ring and a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride typically involves the reaction of thiomorpholine with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different thiomorpholine derivatives .
Scientific Research Applications
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A heterocyclic compound containing nitrogen and sulfur, similar to the thiomorpholine ring in (1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride.
Morpholine: A related compound with an oxygen atom in place of the sulfur atom in thiomorpholine.
Uniqueness
This compound is unique due to its specific combination of a thiomorpholine ring and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C5H12ClN3O2S |
|---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
(1-oxo-1,4-thiazinan-1-ylidene)urea;hydrochloride |
InChI |
InChI=1S/C5H11N3O2S.ClH/c6-5(9)8-11(10)3-1-7-2-4-11;/h7H,1-4H2,(H2,6,9);1H |
InChI Key |
NHRZOSLLAHJQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=NC(=O)N)(=O)CCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
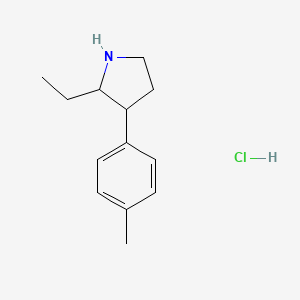
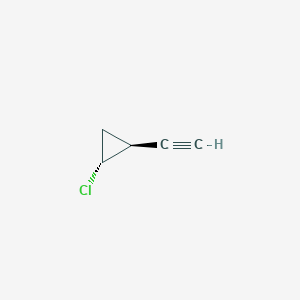
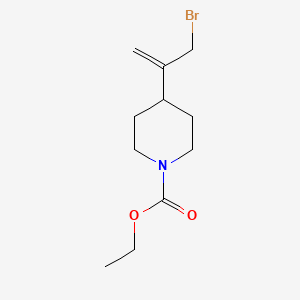
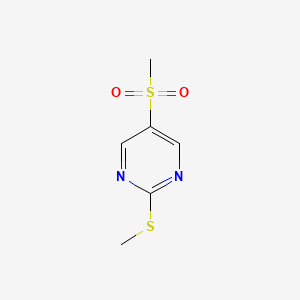
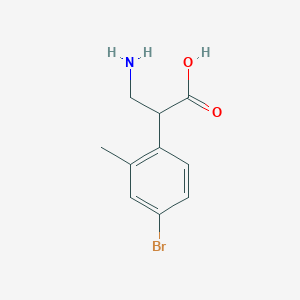
![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)
